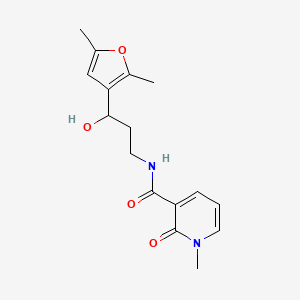

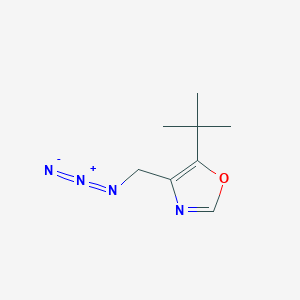

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction between 3,3-dimethylbutyric acid and 2,5-dimethylfuran in the presence of a catalyst such as palladium or platinum. The reaction is carried out under mild conditions and yields the desired product in good to excellent yields.Molecular Structure Analysis

The molecular structure of related compounds contains multiple bonds, rotatable bonds, double bonds, aromatic bonds, five-membered rings, six-membered rings, tertiary amides (aliphatic), and furanes .Chemical Reactions Analysis

A renewable synthesis of p-xylene (PX) via the Diels–Alder cycloaddition of biomass-derived 2,5-dimethylfuran (2,5-DMF) and ethanol was realized over various catalysts . During the tandem reaction, multiple competitive reactions occur, among which the hydrolysis of 2,5-DMF to 2,5-hexanedione, further dehydrating to 3-methyl-2-cyclopenten-1-one is the most detrimental to the main reaction .Applications De Recherche Scientifique

Heterocyclic Chemistry and Compound Synthesis

The research by Fadda et al. (2012) and Baškovč et al. (2012) demonstrates the utility of enaminonitriles and related compounds in synthesizing various heterocyclic derivatives, including pyrazole, pyridine, and pyrimidine derivatives. These compounds are synthesized through reactions involving key intermediates like enaminonitrile derivatives, showcasing their importance in developing potentially bioactive heterocyclic compounds (Fadda, Etman, El-Seidy, & Elattar, 2012); (Baškovč, Dahmann, Golobič, Grošelj, Kočar, Stanovnik, & Svete, 2012).

Applications in Pharmaceutical Research

The work of Abu‐Hashem et al. (2020) on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights the potential medicinal applications of compounds synthesized from complex heterocyclic chemistry processes. These compounds exhibit significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting their utility in pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential Antiprotozoal Agents

Research by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showcases the development of antiprotozoal agents. These compounds demonstrate strong DNA affinities and show promising in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal medications (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Crystal Engineering and Pharmaceutical Co-crystals

The study by Reddy et al. (2006) introduces a novel carboxamide-pyridine N-oxide heterosynthon for crystal engineering, highlighting its use in synthesizing cocrystals of barbiturate drugs. This research underlines the importance of molecular design and crystal engineering in developing pharmaceutical cocrystals, which can enhance drug properties like solubility and stability (Reddy, Babu, & Nangia, 2006).

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its complex structure. The specific pathways and their downstream effects are still under investigation .

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that the compound may have antimicrobial activity .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules.

Propriétés

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-10-9-13(11(2)22-10)14(19)6-7-17-15(20)12-5-4-8-18(3)16(12)21/h4-5,8-9,14,19H,6-7H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGNESAJSUFAPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CN(C2=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R,4R)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771812.png)

![Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate](/img/structure/B2771813.png)

![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2771817.png)

![3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2771821.png)

![N-[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]prop-2-enamide](/img/structure/B2771823.png)

![5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2771824.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2771831.png)